Cas no 10406-05-0 (5-Chloroindole-3-carboxylic acid)

5-Chloroindole-3-carboxylic acid is a halogenated indole derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. Its structure features a chloro substituent at the 5-position and a carboxylic acid group at the 3-position of the indole ring, enabling versatile reactivity in cross-coupling, condensation, and functionalization reactions. This compound is particularly valuable in the development of bioactive molecules, including potential drug candidates, due to its ability to serve as a scaffold for further modifications. High purity and consistent quality make it a reliable choice for researchers in medicinal chemistry and material science applications.
5-Chloroindole-3-carboxylic acid structure
10406-05-0 structure
Product name:5-Chloroindole-3-carboxylic acid
CAS No:10406-05-0
MF:C9H6ClNO2
MW:195.602441310883
MDL:MFCD03410308
CID:48587
PubChem ID:17840246

5-Chloroindole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Chloroindole-3-carboxylic acid
    • 5-Chloro-1H-indole-3-carboxylic acid
    • 1H-INDOLE-3-CARBOXYLIC ACID,5-CHLORO
    • 1H-Indole-3-carboxylic acid, 5-chloro-
    • Trospiumchloride
    • 5-Chloro-1H-indole-3-carboxylicacid
    • PubChem8335
    • KSC174E8T
    • 5-chloro-3-Indolecarboxylic acid
    • XUDITEOFEQOSAK-UHFFFAOYSA-N
    • STL555286
    • BBL101490
    • RP25392
    • AM84315
    • VI30274
    • AN-9
    • 5-Chloro-1H-indole-3-carboxylic acid, AldrichCPR
    • AKOS005259083
    • SY040069
    • CHEMBL3416135
    • SB30339
    • DTXSID90591215
    • BDBM50498201
    • FT-0600654
    • MFCD03410308
    • SCHEMBL1434913
    • CS-W019236
    • C-4525
    • 5-Chloro-1H-indole-3-carboxylic?acid
    • FS-2271
    • 10406-05-0
    • EN300-179563
    • AC-6606
    • ALBB-035459
    • DB-007027
    • MDL: MFCD03410308
    • Inchi: 1S/C9H6ClNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13)
    • InChI Key: XUDITEOFEQOSAK-UHFFFAOYSA-N
    • SMILES: ClC1C([H])=C([H])C2=C(C=1[H])C(C(=O)O[H])=C([H])N2[H]

Computed Properties

  • Exact Mass: 195.00900
  • Monoisotopic Mass: 195.009
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 53.1

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.5±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 449.7°C at 760 mmHg
  • Flash Point: 225.8±23.2 °C
  • Refractive Index: 1.728
  • PSA: 53.09000
  • LogP: 2.51950
  • Vapor Pressure: No data available

5-Chloroindole-3-carboxylic acid Security Information

5-Chloroindole-3-carboxylic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Chloroindole-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB00252-5g
5-Chloroindole-3-carboxylic acid
10406-05-0 97%
5g
¥684 2023-09-15
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB00252-10g
5-Chloroindole-3-carboxylic acid
10406-05-0 97%
10g
¥1323 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1066282-10g
5-Chloro-1H-indole-3-carboxylic acid
10406-05-0 98%
10g
¥1257 2023-04-17
abcr
AB169204-25 g
5-Chloro-1H-indole-3-carboxylic acid, 97%; .
10406-05-0 97%
25g
€917.80 2023-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1066282-1g
5-Chloro-1H-indole-3-carboxylic acid
10406-05-0 98%
1g
¥211 2023-04-17
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0458-1g
5-Chloro-1H-indole-3-carboxylic acid
10406-05-0 96%
1g
¥306.04 2025-01-22
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB00252-5g
5-Chloroindole-3-carboxylic acid
10406-05-0 97%
5g
684.00 2021-07-09
abcr
AB169204-5 g
5-Chloro-1H-indole-3-carboxylic acid, 97%; .
10406-05-0 97%
5g
€262.20 2023-05-08
Cooke Chemical
A2932012-5g
5-Chloro-1H-indole-3-carboxylic acid
10406-05-0 98%
5g
RMB 599.20 2025-02-21
Chemenu
CM148495-25g
5-Chloro-1H-indole-3-carboxylic acid
10406-05-0 95%+
25g
$496 2021-08-05

Additional information on 5-Chloroindole-3-carboxylic acid

Recent Advances in the Research of 5-Chloroindole-3-carboxylic acid (CAS: 10406-05-0)

5-Chloroindole-3-carboxylic acid (CAS: 10406-05-0) is a significant indole derivative that has garnered increasing attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its chloro-substituted indole core, has demonstrated versatile biological activities, making it a promising candidate for drug development and biochemical applications. Recent studies have explored its potential as a building block for novel therapeutic agents, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial therapies.

One of the key areas of research involving 5-Chloroindole-3-carboxylic acid focuses on its role as a precursor in the synthesis of biologically active molecules. A study published in the Journal of Medicinal Chemistry (2023) highlighted its utility in the development of indole-based kinase inhibitors, which show promise in targeting cancer cell proliferation. The researchers utilized 5-Chloroindole-3-carboxylic acid as a starting material to synthesize a series of derivatives, which were then evaluated for their inhibitory effects on specific kinase pathways. The results indicated that certain derivatives exhibited potent activity against breast cancer cell lines, with IC50 values in the nanomolar range.

In addition to its anticancer potential, 5-Chloroindole-3-carboxylic acid has been investigated for its anti-inflammatory properties. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that derivatives of this compound could effectively modulate the NF-κB signaling pathway, a critical regulator of inflammatory responses. The study reported that these derivatives reduced the production of pro-inflammatory cytokines in vitro, suggesting their potential as novel anti-inflammatory agents. The researchers also noted the compound's favorable pharmacokinetic profile, which could facilitate its development into a therapeutic drug.

Another emerging application of 5-Chloroindole-3-carboxylic acid is in the field of antimicrobial research. A 2023 study published in Antimicrobial Agents and Chemotherapy explored the compound's efficacy against multidrug-resistant bacterial strains. The researchers synthesized a series of indole-3-carboxylic acid derivatives and tested their antibacterial activity. The findings revealed that 5-Chloroindole-3-carboxylic acid derivatives exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, including strains resistant to conventional antibiotics. This highlights the compound's potential as a scaffold for developing new antimicrobial agents.

The structural versatility of 5-Chloroindole-3-carboxylic acid also makes it a valuable tool in chemical biology. Recent advancements in synthetic methodologies have enabled the efficient modification of its indole core, allowing researchers to explore a wide range of functionalized derivatives. For instance, a study in Organic Letters (2024) described a novel catalytic system for the regioselective functionalization of 5-Chloroindole-3-carboxylic acid, paving the way for the creation of diverse indole-based compounds with tailored biological activities.

In conclusion, 5-Chloroindole-3-carboxylic acid (CAS: 10406-05-0) continues to be a focal point of research in chemical biology and pharmaceutical sciences. Its multifaceted biological activities, combined with its synthetic accessibility, position it as a key player in the development of next-generation therapeutics. Future studies are expected to further elucidate its mechanisms of action and expand its applications in drug discovery and beyond.

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(CAS:10406-05-0)5-Chloroindole-3-carboxylic acid
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